PARP-1 Enzymatic Inhibition: Parent Scaffold Micromolar Activity Validated by X-Ray Co-Crystal Structure, Distinct from Inactive Thione Tautomers
The parent 2-mercapto-4(3H)-quinazolinone scaffold (designated MC2050 in its S-alkylated form) is a confirmed micromolar PARP-1 inhibitor, a property not shared by 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones that lack the free thiol and adopt a thione tautomeric state incompatible with PARP-1 active-site occupancy [1]. The X-ray co-crystal structure of PARP-1 in complex with the quinazolinone core (PDB: 6xvw) has been solved at 2 Å resolution, providing atomic-level validation of binding mode and enabling rational structure-based optimization—a resource absent for thione-series analogs [2]. The optimized S-alkylated derivative MC2050 achieves an IC₅₀ of 119 nM against PARP-1 with 15-fold selectivity over PARP-2 (IC₅₀ = 1.8 μM), whereas the parent unsubstituted scaffold itself provides micromolar-range inhibition suitable for fragment-based screening campaigns .
| Evidence Dimension | PARP-1 enzymatic inhibition (IC₅₀) and structural validation |
|---|---|
| Target Compound Data | Micromolar PARP-1 inhibition for parent scaffold; S-alkylated derivative MC2050: PARP-1 IC₅₀ = 119 nM; PARP-2 IC₅₀ = 1,800 nM; X-ray co-crystal structure available (PDB: 6xvw, 2 Å resolution) |
| Comparator Or Baseline | 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones: no reported PARP-1 inhibitory activity; no available PARP co-crystal structures; thione tautomer incompatible with NAD⁺-binding pocket occupancy |
| Quantified Difference | MC2050 derivative: 15-fold PARP-1/PARP-2 selectivity (119 nM vs. 1,800 nM). Thione analogs: no detectable PARP-1 inhibition reported in comparable assays. |
| Conditions | Recombinant PARP-1 and PARP-2 enzymatic assays; X-ray crystallography at 2 Å; SH-SY5Y neuroblastoma cell model for cellular PARylation blockade |
Why This Matters
For procurement decisions in PARP-targeted drug discovery, the availability of an experimentally validated binding pose (PDB: 6xvw) and a tractable S-alkylation vector for SAR exploration gives this scaffold a decisive advantage over thione-series quinazolinones that lack both the requisite sulfur nucleophile and structural validation.
- [1] Tomassi S, Pfahler J, Mautone N, Rovere A, Esposito C, Passeri D, Pellicciari R, Novellino E, Pannek M, Steegborn C, Paiardini A, Mai A, Rotili D. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach. ACS Medicinal Chemistry Letters. 2020;11(5):862-868. doi:10.1021/acsmedchemlett.9b00654. View Source
- [2] PDB entry 6xvw: X-ray structure of PARP1 in complex with MC2050. Released 3 Jun 2020. doi:10.2210/pdb6xvw/pdb. View Source
